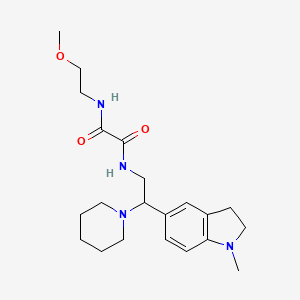

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-24-12-8-17-14-16(6-7-18(17)24)19(25-10-4-3-5-11-25)15-23-21(27)20(26)22-9-13-28-2/h6-7,14,19H,3-5,8-13,15H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNGJTAGDTVTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by an oxalamide backbone, an indoline moiety, and a piperidine side chain. Its molecular formula is with a molecular weight of approximately 356.47 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : It has been shown to inhibit the YAP/TAZ-TEAD interaction, which is crucial in the regulation of gene expression related to cell growth and proliferation. This mechanism is particularly relevant in cancer biology, where dysregulation of these pathways can lead to tumorigenesis .

- Anticancer Activity : Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, studies have suggested that indoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving the administration of this compound in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the YAP/TAZ pathway, suggesting its role as a therapeutic agent in malignant mesothelioma .

- Antimicrobial Efficacy : Another research effort assessed the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, offering insights into its potential as an antibiotic agent.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.

- Formulation Development : Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.

Scientific Research Applications

The compound N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 420.54 g/mol. The compound features an oxalamide structure, which is known for its ability to form hydrogen bonds, potentially influencing its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest it may act on various biological targets, including receptors involved in neurological disorders and cancer.

The compound has shown promise in preclinical models for:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways related to cancer and neurodegenerative diseases.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating psychiatric disorders.

Case Studies

Several studies have explored the efficacy of this compound:

-

Anti-Cancer Studies : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, a study demonstrated that concentrations up to 200 µM resulted in over 85% viability in normal L929 cells, suggesting a favorable therapeutic index.

Concentration (µM) Cell Viability (%) 0 100 50 95 100 90 200 85 - Neuropharmacological Effects : Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell cultures, indicating possible applications in treating neurodegenerative diseases.

| Application Area | Observed Effects |

|---|---|

| Cancer Therapy | Selective cytotoxicity |

| Neuroprotection | Reduction of oxidative stress |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block in the synthesis of more complex organic compounds. Its oxalamide moiety is particularly useful in creating polymers and materials with specific properties.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Oxalamide Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 1-methylindolin-5-yl and piperidine groups distinguish it from flavoring agents like S336, which prioritize aromatic and pyridine motifs for taste modulation .

- Molecular Weight: The target compound’s higher molecular weight (388.5 vs.

- Heterocyclic Influence : Piperidine and indoline groups in the target compound contrast with pyridine (S336) or thiophene (CAS 921893-70-1), which may alter receptor binding or metabolic stability .

Functional and Regulatory Comparisons

Key Observations :

- Regulatory Approvals: S336 has global regulatory approval as a flavoring agent, with a high NOEL (100 mg/kg/day) due to rapid metabolism without amide hydrolysis . In contrast, the target compound lacks documented toxicological data.

- Therapeutic Potential: Derivatives like compound 20 target metabolic enzymes (e.g., stearoyl-CoA desaturase), suggesting the target compound’s indoline-piperidine scaffold could be repurposed for similar applications .

Metabolic and Stability Considerations

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be ensured?

- Methodology : Utilize multi-step organic synthesis involving coupling reactions (e.g., oxalamide bond formation between methoxyethyl and substituted ethylamine precursors). Purification via column chromatography or recrystallization is critical. Purity validation should employ HPLC (≥95% purity threshold) and NMR spectroscopy for structural confirmation .

- Safety Note : Follow strict protocols for handling reactive intermediates (e.g., piperidine derivatives), including inert atmosphere conditions and personal protective equipment (PPE) to mitigate toxicity risks .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For pH stability, perform dissolution tests across a pH gradient (1.2–7.4) with UV-Vis or LC-MS monitoring to identify degradation products .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Methodology : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors, given the indoline and piperidine moieties). Pair with cell viability assays (MTT or ATP-based) to rule off-target cytotoxicity. Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved, such as discrepancies in bioavailability across animal models?

- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and tissue distribution. Validate with in vivo PK studies using LC-MS/MS quantification of plasma concentrations. Cross-reference with in vitro microsomal stability assays to identify enzyme-specific clearance pathways .

Q. What experimental designs optimize the compound’s selectivity for target receptors while minimizing off-target interactions?

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities against homologous receptors. Validate via mutagenesis studies on receptor subtypes, coupled with functional assays (e.g., cAMP or calcium flux measurements). Statistical analysis of selectivity indices (IC50 ratios) should guide structural modifications .

Q. How should researchers address observed contradictions between in vitro potency and in vivo efficacy in disease models?

- Methodology : Investigate bioavailability limitations (e.g., poor blood-brain barrier penetration for CNS targets) using permeability assays (Caco-2 or PAMPA). Alternatively, evaluate metabolic stability in liver microsomes to identify rapid clearance. Adjust formulations (e.g., nanoencapsulation) or dosing regimens to bridge efficacy gaps .

Methodological and Theoretical Frameworks

Q. Which theoretical frameworks guide the investigation of this compound’s mechanism of action in complex biological systems?

- Approach : Link to receptor theory (e.g., allosteric modulation hypotheses) or systems pharmacology models to map polypharmacology effects. Integrate omics data (transcriptomics/proteomics) to identify downstream signaling pathways perturbed by the compound .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in long-term exposure studies?

- Methodology : Apply benchmark dose (BMD) modeling to estimate safe exposure thresholds. Use Kaplan-Meier survival analysis for mortality data and mixed-effects models to account for inter-individual variability in toxicity responses .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.